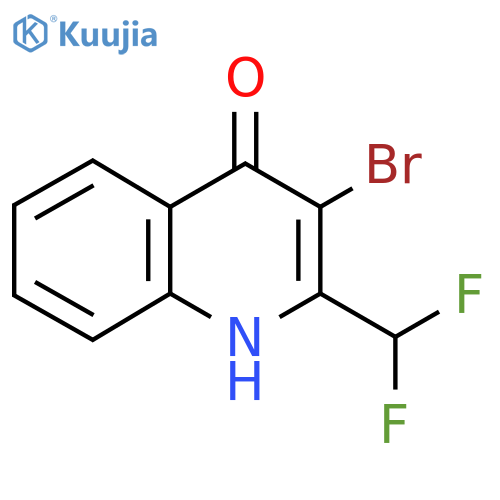

Cas no 1707571-13-8 (3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one)

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

- 3-Bromo-2-difluoromethyl-1H-quinolin-4-one

-

- インチ: 1S/C10H6BrF2NO/c11-7-8(10(12)13)14-6-4-2-1-3-5(6)9(7)15/h1-4,10H,(H,14,15)

- InChIKey: CTWZTTJCWVJDBA-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C2C=CC=CC=2NC=1C(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 317

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.1

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM260350-1g |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one |

1707571-13-8 | 97% | 1g |

$510 | 2022-06-12 | |

| Chemenu | CM260350-10g |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one |

1707571-13-8 | 97% | 10g |

$1618 | 2021-08-18 | |

| Chemenu | CM260350-1g |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one |

1707571-13-8 | 97% | 1g |

$482 | 2021-08-18 | |

| Chemenu | CM260350-5g |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one |

1707571-13-8 | 97% | 5g |

$1183 | 2021-08-18 | |

| Ambeed | A245240-1g |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one |

1707571-13-8 | 97% | 1g |

$515.0 | 2024-04-23 |

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-oneに関する追加情報

Introduction to 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one (CAS No. 1707571-13-8)

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one, identified by the CAS number 1707571-13-8, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one, particularly the presence of a bromine substituent at the 3-position and a difluoromethyl group at the 2-position, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacological studies.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous examples of quinoline-based drugs that have made substantial contributions to human health. Quinolines and their derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of halogenated substituents, such as bromine and fluorine, further enhances the pharmacological profile of these compounds by improving their metabolic stability, lipophilicity, and binding affinity to biological targets.

In recent years, 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has been studied for its potential as a building block in the synthesis of novel therapeutic agents. The bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex molecular architectures. Additionally, the difluoromethyl group is a common pharmacophore that enhances the bioavailability and binding interactions of small molecules with biological targets.

One of the most compelling aspects of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is its utility in the development of anticancer agents. Quinoline derivatives have shown promise in targeting various aspects of cancer cell biology, including inhibition of tyrosine kinases, disruption of microtubule formation, and induction of apoptosis. The structural modifications present in 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one may confer enhanced selectivity and potency against specific cancer cell lines. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain kinases overexpressed in tumor cells, making it a valuable candidate for further investigation.

The difluoromethyl group in 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is particularly noteworthy due to its ability to modulate pharmacokinetic properties. Fluorinated aromatic compounds are known to improve metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. This characteristic can extend the half-life of drugs and enhance their therapeutic efficacy. Furthermore, fluorine atoms can influence electronic properties and binding interactions at the molecular level, potentially leading to more potent and selective drug candidates.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have been performed to evaluate its binding affinity to various protein targets relevant to cancer biology. These simulations have highlighted potential interactions with kinases and other enzymes involved in cell signaling pathways critical for tumor growth and survival. Such insights provide a rational framework for designing derivatives with improved pharmacological properties.

The synthesis of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of a quinoline precursor followed by protection-deprotection strategies to introduce the difluoromethyl group. The use of transition metal catalysis has been instrumental in achieving these transformations efficiently and with high yields. These synthetic approaches are not only applicable to this specific compound but also serve as templates for generating other halogenated quinoline derivatives with tailored biological activities.

In conclusion, 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one (CAS No. 1707571-13-8) represents a promising scaffold for developing novel therapeutic agents with applications in oncology and other areas of medicine. Its unique structural features, combined with its synthetic accessibility, make it an attractive candidate for further exploration in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one will play an increasingly important role in addressing unmet medical needs.

1707571-13-8 (3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one) 関連製品

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)

- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)